molecular formula C22H20FN5O5S B2564250 N-(4-acetamido-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 872608-80-5

N-(4-acetamido-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No. B2564250
M. Wt: 485.49
InChI Key: LSPFHRDMNLJWPU-UHFFFAOYSA-N
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Description

N-(4-acetamido-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C22H20FN5O5S and its molecular weight is 485.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamido-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamido-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has led to the synthesis of novel compounds derived from similar chemical structures, showcasing diverse biological activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, demonstrating significant anti-inflammatory and analgesic activities due to their COX-1/COX-2 inhibition properties (Abu‐Hashem et al., 2020). These compounds provide a foundation for further exploration into related derivatives, including N-(4-acetamido-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide, for their potential anti-inflammatory and analgesic properties.

Biological Evaluation and Potential Therapeutic Applications

The chemical reactivity and biological evaluation of related compounds have been investigated, with studies revealing their potential as building blocks for the construction of various nitrogen heterocyclic compounds. These compounds exhibit a range of biological activities, highlighting the potential therapeutic applications of similar structures (Farouk et al., 2021). The synthesis and antitumor activity of amino acid ester derivatives containing 5-fluorouracil have also been explored, indicating that derivatives of the chemical structure may possess significant inhibitory effects against cancer cells (Xiong et al., 2009).

Pharmacological Properties

The pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents showcases the importance of exploring the therapeutic benefits of similar compounds. The study suggests that modifications to the chemical structure can lead to compounds with potential anticonvulsant properties (Severina et al., 2020). Additionally, research into drug-like and non-xanthine based A2B adenosine receptor antagonists, including compounds with structural similarities, indicates potential applications in developing new therapeutic agents (Cheung et al., 2010).

properties

IUPAC Name

N-[4-acetamido-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O5S/c1-12(29)24-19-18(26-20(31)13-3-5-14(23)6-4-13)21(32)28-22(27-19)34-11-17(30)25-15-7-9-16(33-2)10-8-15/h3-10H,11H2,1-2H3,(H,25,30)(H,26,31)(H2,24,27,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPFHRDMNLJWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamido-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

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